molecular formula C22H14ClN5O B495220 2-(4-chlorophenyl)-5,7,8,10,12-pentazapentacyclo[11.8.0.03,11.05,9.014,19]henicosa-1,3(11),6,9,12,14,16,18-octaen-4-one

2-(4-chlorophenyl)-5,7,8,10,12-pentazapentacyclo[11.8.0.03,11.05,9.014,19]henicosa-1,3(11),6,9,12,14,16,18-octaen-4-one

Cat. No.: B495220
M. Wt: 399.8g/mol
InChI Key: LRWDYYDKPXHDSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-chlorophenyl)-6,12-dihydrobenzo[h][1,2,4]triazolo[4’,3’:1,2]pyrimido[4,5-b]quinolin-8(5H)-one is a complex organic compound with a unique structure that includes a chlorophenyl group and a fused triazolo-pyrimido-quinoline system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-chlorophenyl)-6,12-dihydrobenzo[h][1,2,4]triazolo[4’,3’:1,2]pyrimido[4,5-b]quinolin-8(5H)-one typically involves multi-step organic reactions. One common approach is to start with the appropriate chlorophenyl derivative and subject it to a series of cyclization and condensation reactions to form the fused triazolo-pyrimido-quinoline core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable starting materials, optimizing reaction conditions, and employing efficient purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(4-chlorophenyl)-6,12-dihydrobenzo[h][1,2,4]triazolo[4’,3’:1,2]pyrimido[4,5-b]quinolin-8(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Studies may focus on its interaction with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, 7-(4-chlorophenyl)-6,12-dihydrobenzo[h][1,2,4]triazolo[4’,3’:1,2]pyrimido[4,5-b]quinolin-8(5H)-one is explored for its potential as a therapeutic agent. Researchers may study its pharmacokinetics, pharmacodynamics, and therapeutic efficacy in various disease models.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced stability, conductivity, or reactivity. Its applications may extend to fields such as electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of 7-(4-chlorophenyl)-6,12-dihydrobenzo[h][1,2,4]triazolo[4’,3’:1,2]pyrimido[4,5-b]quinolin-8(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolo-pyrimido-quinoline derivatives, such as:

  • 7-(4-bromophenyl)-6,12-dihydrobenzo[h][1,2,4]triazolo[4’,3’:1,2]pyrimido[4,5-b]quinolin-8(5H)-one
  • 7-(4-methylphenyl)-6,12-dihydrobenzo[h][1,2,4]triazolo[4’,3’:1,2]pyrimido[4,5-b]quinolin-8(5H)-one

Uniqueness

The uniqueness of 7-(4-chlorophenyl)-6,12-dihydrobenzo[h][1,2,4]triazolo[4’,3’:1,2]pyrimido[4,5-b]quinolin-8(5H)-one lies in its specific substitution pattern and the presence of the chlorophenyl group. This structural feature may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C22H14ClN5O

Molecular Weight

399.8g/mol

IUPAC Name

2-(4-chlorophenyl)-5,7,8,10,12-pentazapentacyclo[11.8.0.03,11.05,9.014,19]henicosa-1,3(11),6,9,12,14,16,18-octaen-4-one

InChI

InChI=1S/C22H14ClN5O/c23-14-8-5-13(6-9-14)17-16-10-7-12-3-1-2-4-15(12)19(16)25-20-18(17)21(29)28-11-24-27-22(28)26-20/h1-6,8-9,11H,7,10H2,(H,25,26,27)

InChI Key

LRWDYYDKPXHDSJ-UHFFFAOYSA-N

SMILES

C1CC2=C(C3=C(N=C2C4=CC=CC=C41)N=C5NN=CN5C3=O)C6=CC=C(C=C6)Cl

Canonical SMILES

C1CC2=C(C3=C(N=C2C4=CC=CC=C41)N=C5NN=CN5C3=O)C6=CC=C(C=C6)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.